molecular formula C13H19N3O B3195198 N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine CAS No. 88858-10-0

N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine

Cat. No.: B3195198
CAS No.: 88858-10-0
M. Wt: 233.31 g/mol
InChI Key: NNALKJUMRUSNQD-UHFFFAOYSA-N
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Description

N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine is a useful research compound. Its molecular formula is C13H19N3O and its molecular weight is 233.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N'-(1-methylpiperidin-4-yl)benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16-9-7-12(8-10-16)14-15-13(17)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNALKJUMRUSNQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549838
Record name N'-(1-Methylpiperidin-4-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88858-10-0
Record name N'-(1-Methylpiperidin-4-yl)benzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C13_{13}H16_{16}N4_{4}O
  • Molecular Weight : 244.29 g/mol

The core structure consists of a benzoyl group linked to a hydrazine moiety, with a piperidine ring contributing to its pharmacological properties. The presence of the piperidine moiety is significant as it enhances the compound's lipophilicity and potential interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable antiproliferative effects against various cancer cell lines. For instance, derivatives of benzoylpiperidine have shown IC50_{50} values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells, suggesting a promising avenue for anticancer drug development .

Antimicrobial Properties

Hydrazones, including this compound, are known for their antimicrobial activities. Studies have demonstrated that hydrazone derivatives possess significant antibacterial and antifungal properties, which could be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Anti-inflammatory and Analgesic Effects

Hydrazones have also been reported to exhibit anti-inflammatory and analgesic activities. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of pain pathways, making these compounds potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For example, substituting different groups on the benzoyl or piperidine rings can enhance potency and selectivity for specific biological targets. Understanding these relationships is crucial for optimizing drug design.

Study 1: Antiproliferative Activity in Cancer Cells

A study investigating the antiproliferative effects of benzoylpiperidine derivatives revealed that modifications at the para position significantly enhanced activity against ovarian cancer cells (OVCAR-3), with IC50_{50} values dropping to as low as 31.5 µM . This highlights the importance of structural optimization in developing effective anticancer agents.

Study 2: Antimicrobial Efficacy

In vitro studies evaluating the antimicrobial efficacy of hydrazone derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics, indicating their potential as alternative therapeutic agents .

CompoundActivity TypeIC50_{50} / MIC (µM)
Benzoylpiperidine DerivativeAnticancer (OVCAR-3)31.5
Hydrazone DerivativeAntibacterial (MRSA)12.5–25
Hydrazone DerivativeAntifungal (Candida albicans)1.6–25

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity
Research indicates that hydrazone derivatives, including those similar to N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine, exhibit significant anticonvulsant properties. For instance, studies have shown that modifications at the hydrazone structure can enhance anticonvulsant activity in animal models, with some derivatives surpassing the efficacy of established medications like phenobarbital .

Analgesic Properties
Certain derivatives have been explored for their analgesic effects. The structure-activity relationship (SAR) studies suggest that specific substitutions can lead to enhanced pain-relieving properties, making these compounds potential candidates for further pharmacological development .

Anti-cancer Potential
Hydrazones have also been investigated for their anti-cancer activities. Compounds similar to this compound have shown promise in inhibiting tumor growth in vitro and in vivo, particularly against various cancer cell lines. Research highlights the importance of the hydrazone linkage in mediating biological activity .

Analytical Chemistry Applications

Analytical Reagents
this compound can serve as an analytical reagent for the spectroscopic determination of metal ions and organic compounds. Its ability to form stable complexes with various analytes makes it useful in environmental and pharmaceutical analyses .

Spectroscopic Methods
Hydrazones are frequently employed in UV-Vis spectroscopy for the detection of carbonyl compounds and other functional groups. The unique spectral properties of these compounds allow for sensitive and selective analysis in complex mixtures .

Material Science Applications

Polymer Chemistry
The compound's reactivity allows it to be utilized as a monomer or initiator in polymerization processes. Hydrazone derivatives can facilitate the synthesis of novel polymeric materials with tailored properties, which are useful in coatings, adhesives, and biomedical applications .

Table 1: Biological Activities of Hydrazone Derivatives

Compound NameActivity TypeModel/Method UsedReference
This compoundAnticonvulsantMES model
4-Chlorobenzylidene-nicotinohydrazideAnalgesicFormalin test
1H-Pyrazole-5-carbohydrazide hydrazoneAnti-cancerMTT assay on cancer cell lines

Table 2: Analytical Applications of Hydrazones

Application AreaMethodologyAnalytes DetectedReference
Environmental AnalysisUV-Vis SpectroscopyHeavy metals
Pharmaceutical AnalysisHPLCCarbonyl compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzoyl-N'-(N-methyl-piperidin-4-yl)-hydrazine
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.